1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride

Chemical Synthesis Salt Selection Solubility Optimization

Sourcing regiospecifically pure bis-pyrrolidine building blocks with defined salt stoichiometry often delays medicinal chemistry campaigns. 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS 1219961-32-6) addresses this gap as a pre-formed dihydrochloride salt with the precise 1,3-disubstitution pattern required for SAR exploration. • Enables direct use in muscarinic receptor antagonist programs-bypass weeks of in-house salt formation and regiochemical validation. • Racemic bis-pyrrolidine scaffold delivers two tertiary amine sites and one hydroxyl handle for parallel library synthesis or chiral resolution method development. • Dihydrochloride form ensures consistent aqueous solubility (computed LogP 1.53, TPSA 35.5 Ų), eliminating batch-to-batch variability in preformulation or ADME assays.

Molecular Formula C9H20Cl2N2O
Molecular Weight 243.172
CAS No. 1219961-32-6
Cat. No. B594898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride
CAS1219961-32-6
Synonyms1-(3-Pyrrolidinylmethyl)-3-pyrrolidinoldihydrochloride
Molecular FormulaC9H20Cl2N2O
Molecular Weight243.172
Structural Identifiers
SMILESC1CNCC1CN2CCC(C2)O.Cl.Cl
InChIInChI=1S/C9H18N2O.2ClH/c12-9-2-4-11(7-9)6-8-1-3-10-5-8;;/h8-10,12H,1-7H2;2*1H
InChIKeyDXYDSIGDVKQGLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride: Identity & Structure


1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS 1219961-32-6) is a synthetic heterocyclic organic compound belonging to the pyrrolidine class, characterized by two pyrrolidine rings connected via a methylene bridge, with a hydroxyl group at the 3-position of one ring and formulated as a dihydrochloride salt [1]. The compound has the molecular formula C₉H₂₀Cl₂N₂O and a molecular weight of 243.17 g/mol . It is structurally defined as a bis-pyrrolidine derivative and is primarily available as a research-grade chemical building block from specialized suppliers [2].

Bis-pyrrolidine building block for medicinal chemistry and SAR exploration

Dihydrochloride salt supports aqueous solubility and reproducible handling

Racemate form fits initial screening, method development, and chiral separation benchmarking

Why Substitution Fails for 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride


The substitution of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride with generic pyrrolidine analogs is not straightforward due to its precise bis-pyrrolidine architecture and regiospecific substitution pattern. The compound features a 1,3-disubstituted pyrrolidine scaffold with a specific 3-pyrrolidinylmethyl linkage to a 3-pyrrolidinol moiety, a structural arrangement that dictates its stereoelectronic properties and potential receptor or enzyme interactions . Closely related analogs—such as the 2-pyrrolidinylmethyl isomer (CAS 1220019-30-6), the piperidinylmethyl variant (CAS 1220021-35-1), or the free base form (CAS 1220024-10-1)—exhibit altered ring connectivity, basicity profiles, and hydrogen-bonding capacities, all of which can fundamentally shift biological activity or synthetic utility . Without explicit quantitative comparative data, procurement decisions must be guided by the compound's precise structural identity and the well-documented sensitivity of pyrrolidine-based pharmacophores to subtle regioisomeric changes [1].

Target
3-Pyrrolidinylmethyl linkage (attachment at C3); bis-pyrrolidine dihydrochloride
vs
Substitute
2-Pyrrolidinylmethyl isomer (CAS 1220019-30-6): regioisomeric shift may alter basicity and receptor-interaction profile
Target
Two five-membered pyrrolidine rings (bis-pyrrolidine)
vs
Substitute
Piperidinylmethyl analog (CAS 1220021-35-1): ring expansion changes conformation and pKa, potentially shifting binding and metabolic stability
Target
Racemic mixture (unspecified stereochemistry)
vs
Substitute
Enantiopure (R)-form (CAS 2292259-16-4): stereochemical identity affects chiral recognition; racemate may not substitute when enantioselectivity is required

Quantitative Differentiation of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride


Molecular Weight & Salt Form Difference

The target compound exists as a dihydrochloride salt, which provides a molecular weight of 243.17 g/mol, compared to 170.25 g/mol for its free base analog (1-(pyrrolidin-3-ylmethyl)pyrrolidin-3-ol, CAS 1220024-10-1) . The salt form offers distinct physicochemical advantages, including enhanced aqueous solubility and crystallinity, which are critical for reproducible handling in biological assays and synthetic workflows [1].

MW & salt form
Data to verify
243.17 g/mol (dihydrochloride)
vs free base 170.25 g/mol
Δ 72.92 g/mol
May support consistent aqueous solubility and assay reproducibility
Salt identity confirmed by IUPAC; supplier-reported data
Chemical Synthesis Salt Selection Solubility Optimization

Regioisomeric Linkage: 3- vs. 2-Pyrrolidinylmethyl

The target compound incorporates a 3-pyrrolidinylmethyl linkage, distinguishing it from the 2-pyrrolidinylmethyl isomer (CAS 1220019-30-6). While direct comparative binding or activity data are not publicly available, the pyrrolidine scaffold literature indicates that regioisomeric variation at the point of methylene attachment can significantly alter conformational flexibility and nitrogen basicity, which are known determinants of muscarinic receptor subtype selectivity [1].

3- vs 2-regioisomer
Class-level inference
3-Pyrrolidinylmethyl linkage vs. 2-substituted isomer (CAS 1220019-30-6); no direct comparative data available
Regioisomeric choice may affect SAR; class sensitivity reported
Inference from pyrrolidine pharmacophore literature
Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Pyrrolidine vs. Piperidine Ring Replacement

The target compound contains two pyrrolidine rings (five-membered nitrogen heterocycles), whereas a closely related analog, 1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (CAS 1220021-35-1), replaces one pyrrolidine with a six-membered piperidine ring . This ring expansion alters ring conformation, pKa of the amine nitrogen, and overall molecular topology—factors that can influence target binding and metabolic stability [1].

Ring size comparison
Supporting evidence
Bis-pyrrolidine (2×5-ring) vs. piperidine-pyrrolidine analog; MW difference 14.03 g/mol
Conformational and pKa shift may alter target binding context
Structural evidence from CAS registry and literature
Heterocyclic Chemistry Ring Analogs Pharmacophore Design

Racemic vs. Enantiopure Stereochemistry

1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is supplied as a racemic mixture, as indicated by its InChI Key (DXYDSIGDVKQGLS-UHFFFAOYSA-N) which denotes unspecified stereochemistry . In contrast, enantiomerically pure derivatives such as (3R)-1-(pyrrolidin-3-ylmethyl)pyrrolidin-3-ol (CAS 2292259-16-4) are available as discrete stereoisomers . For applications where stereochemistry influences biological activity or chiral recognition, the racemic form may serve as a cost-effective screening tool, while enantiopure forms are reserved for advanced SAR studies [1].

Racemate vs. enantiopure
Supporting evidence
Racemic mixture (InChI Key DXYDSIGDVKQGLS-UHFFFAOYSA-N) vs. (3R)-enantiomer (CAS 2292259-16-4)
Supports initial screening; enantiopure form needed for stereochemical studies
Stereochemical assignment based on registry data
Chiral Chemistry Enantioselective Synthesis Analytical Characterization

Computed LogP & Polar Surface Area

Computational predictions indicate that 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride has a LogP of 1.53320 and a topological polar surface area (TPSA) of 35.50 Ų [1]. In comparison, the structurally related 3-[(4-Methyl-1-piperazinyl)methyl]-3-pyrrolidinol dihydrochloride (CAS 2204054-05-5) has a calculated TPSA of 38.7 Ų and a higher hydrogen bond acceptor count (4 vs. 2) [2]. These computed differences suggest distinct membrane permeability and solubility profiles, which may influence compound selection for cell-based assays or in vivo studies.

Computed ADME profile
Computational prediction
LogP 1.53, TPSA 35.50 Ų; H-bond acceptors: 2
May guide early triage for permeability and brain-penetration likelihood
Calculated values; experimental ADME data not reported
ADME Prediction Drug-likeness Computational Chemistry

Procurement Scenarios for 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol Dihydrochloride


Muscarinic Antagonist Lead Optimization & SAR

The bis-pyrrolidine scaffold of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride aligns with the core structure of muscarinic receptor antagonists disclosed in patents from Ranbaxy Laboratories and related entities [1]. Procurement of this compound is appropriate for medicinal chemistry teams seeking to explore structure-activity relationships (SAR) around the pyrrolidine linker region. The specific 3-pyrrolidinylmethyl substitution pattern and dihydrochloride salt form provide a defined starting point for derivatization or for use as a control compound in receptor binding displacement assays [2].

Chiral Building Block & Asymmetric Synthesis

As a racemic bis-pyrrolidine derivative, 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride can serve as a versatile building block for the synthesis of chiral ligands and organocatalysts [1]. The compound's two nitrogen centers and hydroxyl group offer multiple sites for functionalization, enabling the generation of diverse compound libraries. Its racemic nature makes it particularly suitable for method development in enantioselective synthesis, where it can be used to benchmark chiral separation techniques or to prepare diastereomeric derivatives [3].

Regioisomer Analytical Standard

The distinct regioisomeric identity of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride (3-substituted) relative to its 2-substituted isomer (CAS 1220019-30-6) makes it valuable as an analytical reference standard [1]. In quality control and method validation workflows, procurement of this specific isomer allows for the unambiguous identification and quantification of regioisomeric impurities in synthetic batches. Its unique InChI Key (DXYDSIGDVKQGLS-UHFFFAOYSA-N) and well-defined spectroscopic properties support this application [2].

Preformulation Salt Screening & Profiling

The dihydrochloride salt form of 1-(3-Pyrrolidinylmethyl)-3-pyrrolidinol provides a distinct solubility and stability profile compared to the free base (CAS 1220024-10-1) [1]. This compound can be utilized in preformulation studies to evaluate the impact of salt selection on aqueous solubility, hygroscopicity, and solid-state stability. Its computed LogP of 1.53 and TPSA of 35.5 Ų further support its inclusion in panels designed to correlate computational predictions with experimental ADME outcomes [2].

Application
Selection Property
Validation Focus
Muscarinic receptor SAR studies
Bis-pyrrolidine scaffold with 3-substitution pattern
Receptor binding displacement and SAR consistency
Chiral building block synthesis
Racemic dihydrochloride with multiple functionalization sites
Enantioselective method development and diastereomeric derivatization
Regioisomer analytical standard
Unique regioisomeric identity (3-substituted, InChI Key)
Chromatographic identity confirmation and impurity profiling
Preformulation salt profiling
Dihydrochloride salt form with distinct solubility vs free base
Aqueous solubility, hygroscopicity, and solid-state stability comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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